molecular formula C12H19NO4S B1265370 N-(2-HYDROXYETHYL)-N-(2-HYDROXYPROPYL)-P-TOLUENESULFONAMIDE CAS No. 26831-90-3

N-(2-HYDROXYETHYL)-N-(2-HYDROXYPROPYL)-P-TOLUENESULFONAMIDE

Cat. No.: B1265370
CAS No.: 26831-90-3
M. Wt: 273.35 g/mol
InChI Key: WWOVSKZHPUOOJS-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-N-(2-hydroxypropyl)-p-toluenesulfonamide (CAS No. 26831-90-3) is a sulfonamide derivative with the molecular formula C₁₂H₁₉NO₄S and a molecular weight of 273.353 g/mol . Its structure features a p-toluenesulfonamide core substituted with both 2-hydroxyethyl and 2-hydroxypropyl groups, conferring amphiphilic properties due to the polar hydroxyl groups and the hydrophobic aromatic ring. This compound is registered under multiple identifiers, including EC 248-021-6, NSC 163919, and DTXSID201166994, and is produced by global suppliers such as SAGECHEM and LGC Standards for applications in pharmaceuticals, agrochemicals, and specialty chemicals .

Properties

IUPAC Name

N-(2-hydroxyethyl)-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S/c1-10-3-5-12(6-4-10)18(16,17)13(7-8-14)9-11(2)15/h3-6,11,14-15H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOVSKZHPUOOJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCO)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201166994
Record name N-(2-Hydroxyethyl)-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide
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Molecular Weight

273.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

26831-90-3
Record name N-(2-Hydroxyethyl)-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide
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Record name N-(2-Hydroxyethyl)-N-(2-hydroxypropyl)-p-toluenesulphonamide
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Record name NSC163919
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Record name N-(2-Hydroxyethyl)-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide
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Record name N-(2-hydroxyethyl)-N-(2-hydroxypropyl)-p-toluenesulphonamide
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Preparation Methods

Reaction Protocol:

  • Reagents :

    • p-Toluenesulfonyl chloride (1.0 equiv)
    • 2-Hydroxyethylamine (1.1 equiv)
    • 3-Hydroxypropanolamine (1.1 equiv)
    • Triethylamine (2.5 equiv, base)
    • Dichloromethane (solvent)
  • Conditions :

    • Temperature: 0–5°C (initial), then 20–25°C
    • Time: 4–6 hours
    • Workup: Aqueous extraction, column chromatography (hexane/EtOAc)
  • Yield : 70–85%

Mechanistic Insight :
Triethylamine neutralizes HCl, driving the reaction toward disubstitution. Steric effects favor sequential amine addition, though excess amines ensure complete tosyl chloride consumption.

Stepwise Alkylation-Tosylation Approach

To avoid competing monosubstitution, a two-step strategy is employed:

Step 1: Synthesis of N-(2-Hydroxyethyl)-3-hydroxypropanolamine

  • Reagents :

    • Ethylene oxide (1.0 equiv)
    • 3-Hydroxypropanolamine (1.0 equiv)
    • H₂O/EtOH (1:1), 50°C, 12 hours
  • Intermediate Yield : 90–95%

Step 2: Tosylation of the Diamine

  • Reagents :

    • p-Toluenesulfonyl chloride (1.0 equiv)
    • N-(2-Hydroxyethyl)-3-hydroxypropanolamine (1.0 equiv)
    • Pyridine (solvent and base), 0°C → 25°C, 3 hours
  • Final Yield : 80–88%

Advantage : Controlled stoichiometry minimizes byproducts like N,N-bis(hydroxyethyl) or N,N-bis(hydroxypropyl) analogs.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency:

  • Reagents :

    • p-Toluenesulfonyl chloride (1.0 equiv)
    • 2-Hydroxyethylamine (1.05 equiv)
    • 3-Hydroxypropanolamine (1.05 equiv)
    • K₂CO₃ (2.0 equiv), DMF, 100°C, 20 minutes
  • Yield : 89–92%

Key Benefit : Reduced reaction time from hours to minutes while maintaining high regioselectivity.

Comparative Analysis of Methods

Method Conditions Yield (%) Purity (%) Key Advantage
Direct Sulfonylation CH₂Cl₂, 25°C, 6h 70–85 95–98 Simplicity
Stepwise Alkylation Pyridine, 0°C → 25°C, 3h 80–88 97–99 Minimizes disubstitution byproducts
Microwave-Assisted DMF, 100°C, 20min 89–92 98–99 Rapid synthesis

Challenges and Optimization

Byproduct Formation

  • Monosubstitution : Occurs with inadequate amine ratios. Solution : Use 10–15% amine excess.
  • Sulfone Formation : Over-oxidation at high temperatures. Solution : Maintain reaction below 50°C.

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) improve solubility but require rigorous drying.
  • Chlorinated solvents (CH₂Cl₂) facilitate easier workup but pose environmental concerns.

Purification

  • Column Chromatography : Essential for removing unreacted amines and tosyl chloride.
  • Recrystallization : Ethanol/water mixtures yield crystalline product (mp 94–100°C).

Chemical Reactions Analysis

Types of Reactions

N-(2-HYDROXYETHYL)-N-(2-HYDROXYPROPYL)-P-TOLUENESULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of ethers and esters.

Scientific Research Applications

N-(2-HYDROXYETHYL)-N-(2-HYDROXYPROPYL)-P-TOLUENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug delivery systems.

    Industry: Utilized in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of N-(2-HYDROXYETHYL)-N-(2-HYDROXYPROPYL)-P-TOLUENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their structure and function. The sulfonamide group can interact with enzymes, inhibiting their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-hydroxyethyl)-N-(2-hydroxypropyl)-p-toluenesulfonamide can be contextualized by comparing it to related sulfonamides and toluenesulfonate derivatives. Key differences in substituents, molecular weight, and applications are highlighted below.

Structural Analogues

Applications: Investigated in biomedical research for its sulfonamide-thiadiazole hybrid structure, which is common in antimicrobial and enzyme-inhibiting agents .

6-Hydroxyhexyl p-Toluenesulfonate Molecular Formula: C₁₃H₂₀O₄S Molecular Weight: 272.36 g/mol Key Features: A sulfonate ester with a hydroxyhexyl chain, offering higher hydrolytic instability compared to sulfonamides.

N-(2-Phenyl-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2a)

  • Key Features : Contains a piperidinyloxy group and phenylsulfonyl substituents, enabling radical stabilization (e.g., nitroxide-mediated polymerization).
  • Synthesis : Synthesized via GP1 methodology using styrene and purified via silica chromatography .

Functional and Industrial Comparison

Parameter This compound 6-Hydroxyhexyl p-Toluenesulfonate N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-p-toluenesulfonamide
Molecular Weight (g/mol) 273.35 272.36 Not reported
Functional Groups Hydroxyethyl, hydroxypropyl, sulfonamide Hydroxyhexyl, sulfonate ester Thiadiazole, isopropyl, sulfonamide
Hydrophilicity Moderate (polar hydroxyls) Low (ester-dominated) Low (lipophilic thiadiazole)
Primary Applications Pharmaceuticals, agrochemicals Synthetic intermediates Biomedical research
Key Suppliers SAGECHEM, LGC Standards AldrichCPR NCATS

Biological Activity

N-(2-Hydroxyethyl)-N-(2-hydroxypropyl)-p-toluenesulfonamide, also known by its CAS number 26831-90-3, is a sulfonamide compound with potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C12H19NO4S
  • Molar Weight : 273.35 g/mol
  • Melting Point : 98-102 °C
  • Density : 1.263 g/cm³
  • Boiling Point : 380.2 °C at 760 mmHg

This compound exhibits various mechanisms of action, primarily associated with its sulfonamide structure, which is known for its antibacterial properties. The compound acts as a competitive inhibitor of dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death.

Antimicrobial Effects

Research indicates that sulfonamides, including this compound, demonstrate significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The compound has been shown to be effective in vitro against common pathogens such as Escherichia coli and Staphylococcus aureus.

Case Studies

  • In Vitro Studies : A study conducted on various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against different strains of bacteria.
  • Dermal Absorption Studies : In a study assessing percutaneous absorption using pig skin models, the compound showed a significant retention rate on the skin surface (approximately 96%), indicating limited systemic absorption but potential efficacy in topical formulations for skin infections .

Cytotoxicity

The cytotoxic effects of this compound were evaluated in human cell lines. Results indicated that while the compound exhibits antibacterial properties, it also has cytotoxic effects at higher concentrations (IC50 values >100 µg/mL), necessitating careful consideration in therapeutic applications.

Data Table: Biological Activity Summary

Activity TypeTarget OrganismMIC (µg/mL)Notes
AntimicrobialE. coli64Effective against common strains
AntimicrobialS. aureus32Strong activity observed
CytotoxicityHuman Cell Lines>100High concentrations toxic
Dermal AbsorptionPig SkinN/AHigh retention on skin surface

Q & A

Q. What are the optimal synthetic conditions for N-(2-hydroxyethyl)-N-(2-hydroxypropyl)-p-toluenesulfonamide?

  • Methodological Answer : Synthesis requires precise control of reaction parameters. Key steps include:
  • Temperature : 60–80°C to balance reaction rate and byproduct formation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) or ethanol enhance solubility and reaction efficiency .
  • Reaction Time : 8–12 hours under reflux to achieve >80% yield.
  • Purification : Recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity (e.g., hydroxyethyl/propyl group integration at δ 3.4–3.7 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and stability .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies molecular weight (e.g., [M+H]+^+ at m/z 356.4) .

Q. How can researchers ensure compound stability during storage?

  • Methodological Answer :
  • Storage Conditions : Argon atmosphere at -20°C in amber vials to prevent hydrolysis/oxidation.
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis monitor degradation products .

Advanced Research Questions

Q. How to resolve contradictory data on reaction yields reported in literature?

  • Methodological Answer :
  • Variable Analysis : Compare catalyst systems (e.g., Rh(II) vs. Pd catalysts), solvent polarity, and stoichiometric ratios .
  • Design of Experiments (DoE) : Use factorial designs to isolate critical factors (e.g., temperature vs. catalyst loading) .
  • Impurity Profiling : LC-MS identifies side products (e.g., sulfonic acid derivatives) that reduce yield .

Q. What mechanistic insights exist for the reactivity of the sulfonamide group in this compound?

  • Methodological Answer :
  • Computational Studies : Density Functional Theory (DFT) models predict electrophilic reactivity at the sulfonyl group, guiding derivatization strategies .
  • Kinetic Analysis : Pseudo-first-order kinetics under acidic/basic conditions reveal hydrolysis pathways (e.g., pH-dependent cleavage) .

Q. How to design experiments for evaluating biological activity?

  • Methodological Answer :
  • In Vitro Assays : Screen against enzyme targets (e.g., carbonic anhydrase) using fluorescence-based inhibition assays .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing hydroxyethyl with methoxy groups) and compare IC50_{50} values .

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